molecular formula C27H16Cl4F12N4O2 B14947616 2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide

Cat. No.: B14947616
M. Wt: 798.2 g/mol
InChI Key: SIMMTSCQMAAUAS-CZICJZSCSA-N
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Description

2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide is a complex organic compound characterized by its multiple functional groups, including dichlorophenyl, carbonyl, and hexafluoropropan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules.

Biology

In biological research, it may be studied for its potential effects on cellular processes or as a tool for probing biochemical pathways.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, it may be used in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides and pyridine derivatives with comparable functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H16Cl4F12N4O2

Molecular Weight

798.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-[(E)-[1-[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4,6-dimethylpyridin-2-ylidene]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C27H16Cl4F12N4O2/c1-11-7-12(2)47(23(26(38,39)40,27(41,42)43)46-21(49)16-6-4-14(29)10-18(16)31)19(8-11)44-22(24(32,33)34,25(35,36)37)45-20(48)15-5-3-13(28)9-17(15)30/h3-10H,1-2H3,(H,45,48)(H,46,49)/b44-19+

InChI Key

SIMMTSCQMAAUAS-CZICJZSCSA-N

Isomeric SMILES

CC1=C/C(=N\C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)/N(C(=C1)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N(C(=C1)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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